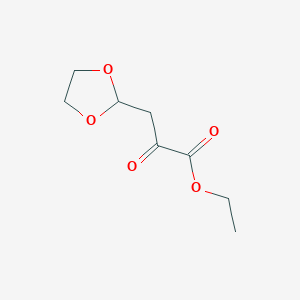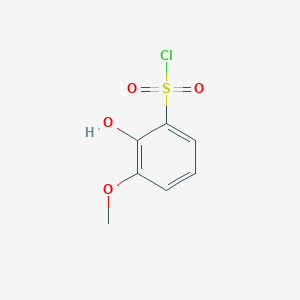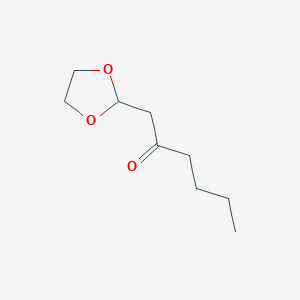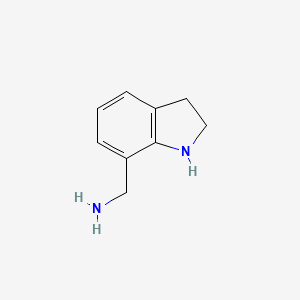![molecular formula C7H8N4 B1396157 1-甲基-1H-吡唑并[3,4-b]吡啶-5-胺 CAS No. 1190380-60-9](/img/structure/B1396157.png)
1-甲基-1H-吡唑并[3,4-b]吡啶-5-胺
概述
描述
1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine consists of a pyrazole ring fused to a pyridine ring, with a methyl group at the 1-position and an amine group at the 5-position.
科学研究应用
1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: It has shown promise as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors involved in diseases such as cancer and neurological disorders
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity and stability.
作用机制
Target of Action
1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine is a heterocyclic compound that has been the subject of extensive research
Mode of Action
It is known that pyrazolo[3,4-b]pyridines have a close similarity with the purine bases adenine and guanine , which suggests that they might interact with biological targets in a similar manner
生化分析
Biochemical Properties
1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways and cellular processes. Additionally, 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine can bind to specific receptors on the cell surface, modulating their activity and downstream signaling events .
Cellular Effects
The effects of 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine on cells are multifaceted. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes . By doing so, it can affect the production of proteins involved in various cellular processes, such as cell growth, differentiation, and apoptosis . Furthermore, 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine can impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates . Additionally, 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
The effects of 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context . For instance, prolonged exposure to 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine can lead to sustained changes in gene expression and cellular metabolism, which can impact cell growth and viability .
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine in animal models can vary with different dosages. At low doses, this compound can modulate specific signaling pathways and cellular processes without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, such as cell death and tissue damage . These threshold effects highlight the importance of carefully optimizing the dosage of 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine in preclinical and clinical studies .
Metabolic Pathways
1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine is involved in several metabolic pathways. It can interact with enzymes and cofactors involved in the metabolism of nucleotides and other biomolecules . For example, this compound can inhibit the activity of certain kinases, which play a key role in the phosphorylation of nucleotides and other substrates . By doing so, it can affect the metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound within specific cellular compartments . For instance, certain transporters can actively transport 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine across the cell membrane, allowing it to accumulate in the cytoplasm and other intracellular compartments .
Subcellular Localization
The subcellular localization of 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine can be targeted to the mitochondria, where it can influence cellular metabolism and energy production .
准备方法
The synthesis of 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach includes the iodization of 5-bromo-1H-pyrazolo[3,4-B]pyridine followed by protection of the NH group and subsequent reactions to introduce the desired substituents .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.
化学反应分析
1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity .
相似化合物的比较
1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-B]pyridine: Lacks the methyl group at the 1-position, which can affect its biological activity and reactivity.
2H-pyrazolo[3,4-B]pyridine: Has a different tautomeric form, leading to variations in its chemical properties and applications.
5-amino-1H-pyrazolo[4,3-B]pyridine: Possesses a different substitution pattern, which can influence its pharmacological profile and synthetic utility.
The uniqueness of 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine lies in its specific substitution pattern, which imparts distinct biological activities and reactivity compared to its analogs.
属性
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-7-5(3-10-11)2-6(8)4-9-7/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMIGDVPBZSXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C=C2C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
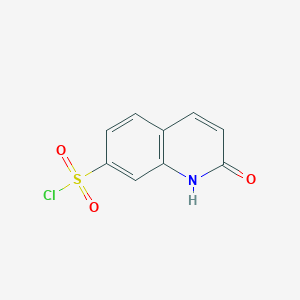
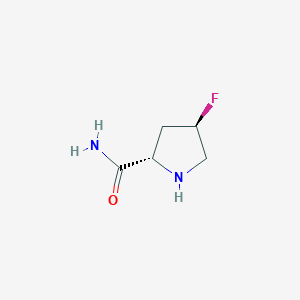
![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1396076.png)
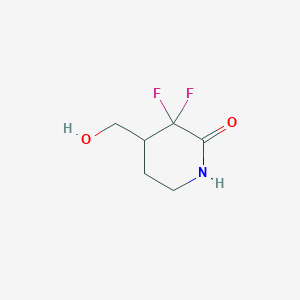

![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-8-carbonitrile](/img/structure/B1396080.png)
![8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1396081.png)
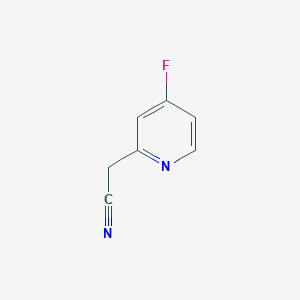
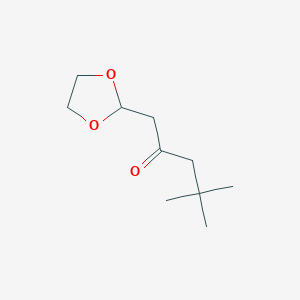
![4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1396086.png)
